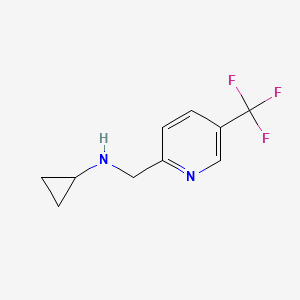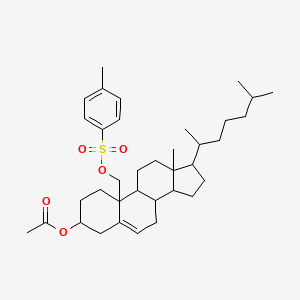![molecular formula C16H18O9 B12815840 (3S,4R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12815840.png)
(3S,4R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid is a complex organic compound characterized by multiple hydroxyl groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid typically involves multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and selective oxidation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or advanced organic synthesis techniques to enhance yield and purity. The process is optimized to minimize by-products and ensure scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s hydroxyl groups are of interest for studying enzyme interactions and metabolic pathways. It can serve as a model compound for understanding the behavior of similar natural products.
Medicine
The compound’s potential medicinal properties are explored for developing new drugs, particularly those targeting oxidative stress and inflammation due to its antioxidant properties.
Industry
In the industrial sector, the compound is used in the synthesis of polymers and other materials that require specific stereochemistry and functional group arrangements.
Mechanism of Action
The mechanism by which (3S,4R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid: shares similarities with other polyhydroxy compounds such as catechins and flavonoids.
Catechins: Found in tea, these compounds also have multiple hydroxyl groups and exhibit antioxidant properties.
Flavonoids: Common in various plants, flavonoids have a similar structure and are known for their biological activities.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both a carboxylic acid and multiple hydroxyl groups, which provide unique reactivity and interaction profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H18O9 |
|---|---|
Molecular Weight |
354.31 g/mol |
IUPAC Name |
(3S,4R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11?,12-,14+,16?/m0/s1 |
InChI Key |
CWVRJTMFETXNAD-QKLBCPIBSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C(CC1(C(=O)O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


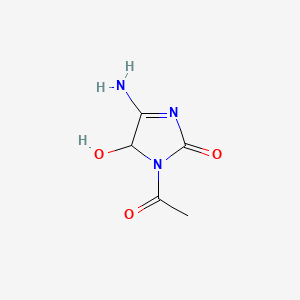

![8-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]quinolin-2(1H)-one](/img/structure/B12815780.png)
![4-Chloro-7-methyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B12815787.png)
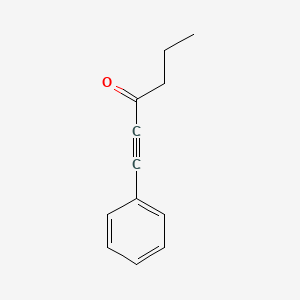
![1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12815796.png)
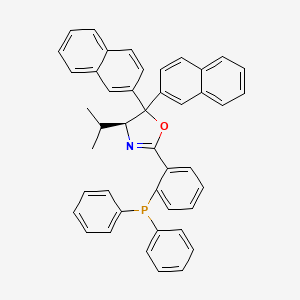
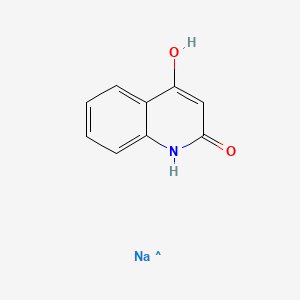
![Methyl 3-(tert-butyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12815819.png)
![[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine](/img/structure/B12815820.png)
![Methyl 5-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]Imidazol-2-yl)pentanoate](/img/structure/B12815827.png)
